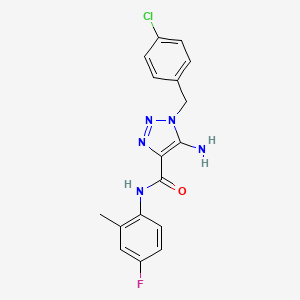

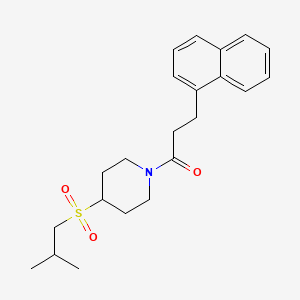

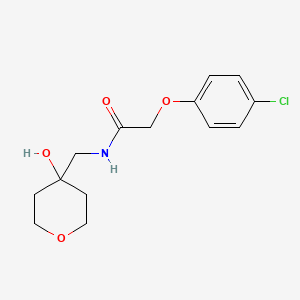

![molecular formula C14H17NO2 B2913931 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1184514-80-4](/img/structure/B2913931.png)

1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also includes a prop-2-en-1-one group and a methoxyphenyl group . The IUPAC name for a similar compound is given as (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic crystal system . The molecular geometry and vibrational frequencies have been calculated using the DFT/(B3LYP) method with 6-311++ G (d, p) basis set .Chemical Reactions Analysis

The chemical reactivity parameters of similar compounds have been studied . The HOMO–LUMO energy gap, experimentally and theoretically calculated, are nearly the same . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity .Physical And Chemical Properties Analysis

The physical properties of similar compounds have been studied using molecular dimension simulations . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Applications De Recherche Scientifique

Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents

Pyrrolidine, a core structure in this compound, is widely used in medicinal chemistry to develop biologically active compounds. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry and increasing three-dimensional coverage . This compound can be used to synthesize selective androgen receptor modulators (SARMs), which have potential therapeutic applications in treating conditions like muscle wasting and osteoporosis .

Drug Discovery: Enhancing Pharmacokinetic Profiles

The pyrrolidine moiety is instrumental in modifying the pharmacokinetic profile of drug candidates. For instance, derivatives of this compound have been synthesized to optimize the structure of previously reported pyrrolidine derivatives, leading to the development of new selective androgen receptor modulators . This highlights the compound’s role in enhancing the bioavailability and efficacy of pharmaceuticals.

Biological Activity: Pyrrolidine in Bioactive Molecules

The pyrrolidine ring is a common feature in bioactive molecules with target selectivity. Its presence in a compound can lead to a different biological profile of drug candidates due to the different binding modes to enantioselective proteins . This compound could be used to design new pyrrolidine compounds with varied biological activities.

Chemical Synthesis: Alkaloid and β-Amino Acid Production

Pyrrolidin-2-ones, a related structure to the compound , are used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This compound could serve as a precursor or intermediate in the synthesis of these important chemical entities.

Optical and Electronic Applications: Nonlinear Optical Properties

Chalcone derivatives, which share a similar prop-2-en-1-one structure with the compound, have been studied for their second harmonic generation (SHG) efficiency. A derivative with electron donor groups showed an increase in SHG efficiency, indicating potential applications in optical devices and materials .

Heterocyclic Chemistry: Scaffold for Novel Compounds

The compound’s heterocyclic nature makes it a valuable scaffold for the development of novel compounds with potential biological activities. Its structural flexibility and the presence of the pyrrolidine ring make it an attractive starting point for synthesizing new heterocyclic compounds with diverse applications in chemistry and biology .

Orientations Futures

The future directions for research on “1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one” and similar compounds could include further exploration of their pharmacological properties , investigation of their potential applications in materials science fields , and continued study of their physical properties .

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .

Pharmacokinetics

These properties are crucial for determining the bioavailability of the compound, which is a key factor in its efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one . These factors can include pH, temperature, and the presence of other molecules in the environment .

Propriétés

IUPAC Name |

1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-14(16)15-9-5-8-13(15)11-6-4-7-12(10-11)17-2/h3-4,6-7,10,13H,1,5,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRYKLSURDMFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCN2C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

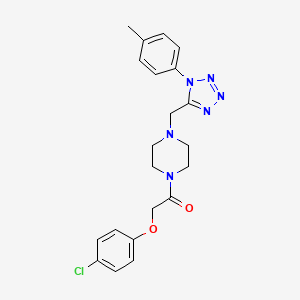

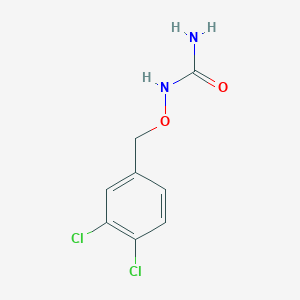

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)

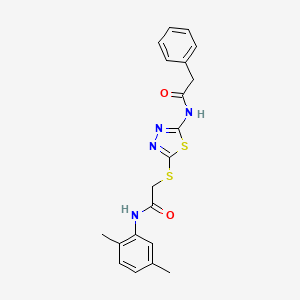

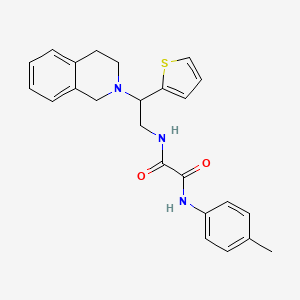

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

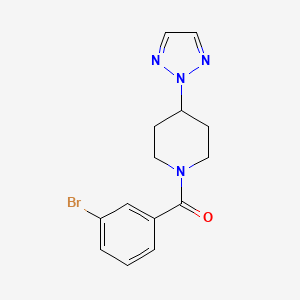

![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)

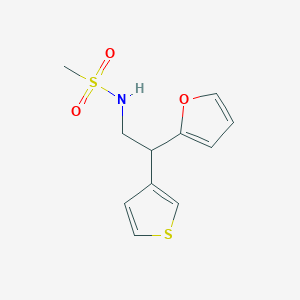

![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)